A Technical Guide to the Spectroscopic Characterization of Benzene, [(5-chloropentyl)oxy]-
A Technical Guide to the Spectroscopic Characterization of Benzene, [(5-chloropentyl)oxy]-
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of Benzene, [(5-chloropentyl)oxy]-, also known as 1-chloro-5-phenoxypentane. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and predictive models to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein serve as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.
Introduction and Molecular Structure Analysis
Benzene, [(5-chloropentyl)oxy]- (C₁₁H₁₅ClO) is a bifunctional organic molecule featuring a phenyl ether group and a terminal alkyl chloride. This structure is of interest in synthetic chemistry as a potential intermediate or building block, where the two reactive ends—the aromatic ring and the alkyl chloride—can be selectively functionalized. Accurate structural confirmation is paramount for its use in further chemical synthesis and drug development.
The structural features that dictate its spectroscopic signature are:
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An aromatic ring (phenyl group), which will show characteristic signals in all three analytical techniques.
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An ether linkage (-O-), which significantly influences the chemical environment of adjacent atoms.
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A five-carbon aliphatic chain (- (CH₂)₅ -), providing flexibility and a series of distinct proton and carbon signals.
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A terminal chloro group (-Cl), a heavy atom that influences mass spectrometry fragmentation and deshields adjacent nuclei in NMR.
A thorough understanding of how these components interact is key to interpreting the spectroscopic data.
Caption: Molecular structure and numbering of Benzene, [(5-chloropentyl)oxy]-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and substituent effects.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another, and the number of neighboring protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-2, H-6 | 6.88 - 6.95 | Doublet (d) | 2H | ~8.5 | ortho-protons, shielded by the electron-donating -O- group. |
| H-3, H-5 | 7.25 - 7.32 | Triplet (t) | 2H | ~8.0 | meta-protons, less affected by the -O- group, coupled to H-2/H-6 and H-4. |
| H-4 | 6.95 - 7.02 | Triplet (t) | 1H | ~7.5 | para-proton, shielded by the -O- group, coupled to H-3/H-5. |
| H-1' | ~3.98 | Triplet (t) | 2H | ~6.5 | Deshielded by the adjacent electronegative oxygen atom. |
| H-5' | ~3.55 | Triplet (t) | 2H | ~6.7 | Deshielded by the adjacent electronegative chlorine atom. |
| H-2' | ~1.80 | Quintet | 2H | ~7.0 | Aliphatic protons adjacent to the O-CH₂ group. |
| H-4' | ~1.85 | Quintet | 2H | ~7.0 | Aliphatic protons adjacent to the Cl-CH₂ group. |
| H-3' | ~1.55 | Quintet | 2H | ~7.2 | Central and most shielded aliphatic protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 | ~159.0 | Aromatic carbon directly attached to oxygen, highly deshielded. |
| C-3, C-5 | ~129.5 | meta-aromatic carbons. |
| C-2, C-6 | ~114.5 | ortho-aromatic carbons, shielded by the oxygen's lone pairs. |
| C-4 | ~121.0 | para-aromatic carbon. |
| C-1' | ~67.5 | Aliphatic carbon attached to oxygen, deshielded. |
| C-5' | ~44.8 | Aliphatic carbon attached to chlorine, deshielded. |
| C-2' | ~29.0 | Aliphatic carbon beta to oxygen. |
| C-4' | ~32.3 | Aliphatic carbon beta to chlorine. |
| C-3' | ~22.5 | Most shielded aliphatic carbon, gamma to both heteroatoms. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H Aromatic Stretch | Medium | Vibrations of C-H bonds on the phenyl ring. |
| 2950 - 2850 | C-H Aliphatic Stretch | Strong | Asymmetric and symmetric stretching of CH₂ groups in the pentyl chain. |
| ~1600, ~1500 | C=C Aromatic Ring Stretch | Strong-Medium | Characteristic skeletal vibrations of the benzene ring. |
| 1260 - 1200 | C-O Aryl-Alkyl Ether Stretch | Strong | Asymmetric C-O-C stretching vibration. |
| 1100 - 1000 | C-O Aryl-Alkyl Ether Stretch | Strong | Symmetric C-O-C stretching vibration. |
| 750 - 650 | C-Cl Stretch | Strong | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
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Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
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Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
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Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan to acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The analysis below assumes Electron Ionization (EI) as the source.
Predicted Molecular Ion: The molecular formula C₁₁H₁₅ClO gives a monoisotopic mass of approximately 198.08 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.
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M+ peak: m/z 198 (corresponding to C₁₁H₁₅³⁵Cl)
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M+2 peak: m/z 200 (corresponding to C₁₁H₁₅³⁷Cl) with an intensity of approximately one-third of the M+ peak.
Predicted Fragmentation Pattern: The most likely fragmentation pathways involve cleavage at the ether linkage and loss of the chloroalkyl chain.
Caption: Predicted major fragmentation pathways for Benzene, [(5-chloropentyl)oxy]- in EI-MS.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 198/200 | [C₁₁H₁₅ClO]⁺˙ | Molecular ion (M⁺˙) showing the characteristic 3:1 isotope pattern for chlorine. |
| 94 | [C₆H₅OH]⁺˙ | Base Peak. Formed via a McLafferty-type rearrangement, leading to the stable phenol radical cation. |
| 93 | [C₆H₅O]⁺ | Loss of the chloroalkyl radical via cleavage of the C-O bond. |
| 105/107 | [C₅H₁₀Cl]⁺ | Loss of the phenoxy radical. Shows the 3:1 chlorine isotope pattern. |
| 68 | [C₅H₈]⁺˙ | Loss of HCl from the m/z 105/107 fragment. |
Experimental Protocol for GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
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GC Method:
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Injector: Set to a temperature of ~250°C.
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Column: Use a standard non-polar column (e.g., DB-5ms).
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Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
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MS Method:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Scan a mass range from m/z 40 to 400.
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Source Temperature: ~230°C.
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Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample. The compound will be separated by the GC and subsequently analyzed by the MS.
Conclusion: An Integrated Approach
The structural elucidation of Benzene, [(5-chloropentyl)oxy]- is achieved through the synergistic interpretation of NMR, IR, and MS data. The IR spectrum confirms the presence of key functional groups (aromatic ring, ether, alkyl halide). Mass spectrometry establishes the molecular weight and provides fragmentation data consistent with the proposed structure, with the phenol cation (m/z 94) being a particularly diagnostic peak. Finally, ¹H and ¹³C NMR provide the definitive connectivity map, unambiguously placing each atom within the molecular framework. This guide provides a robust predictive framework for the successful characterization of this compound.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
